3-(4-Nitrophenyl)isoxazole-5-carbaldehyde

説明

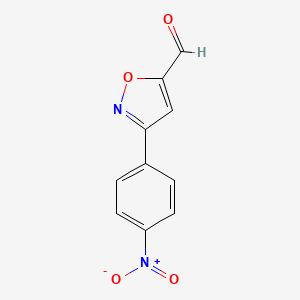

Structure

3D Structure

特性

IUPAC Name |

3-(4-nitrophenyl)-1,2-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-6-9-5-10(11-16-9)7-1-3-8(4-2-7)12(14)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXOGUGVSIMPSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587416 | |

| Record name | 3-(4-Nitrophenyl)-1,2-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869496-64-0 | |

| Record name | 3-(4-Nitrophenyl)-1,2-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Nitrophenyl Isoxazole 5 Carbaldehyde and Analogous Structures

Strategic Retrosynthesis and Precursor Identification

A logical retrosynthetic analysis of 3-(4-nitrophenyl)isoxazole-5-carbaldehyde reveals a practical pathway for its synthesis. The primary disconnection involves the aldehyde functionality, which can be traced back to a more stable primary alcohol. This is a common strategy as alcohols are often less reactive and can be cleanly oxidized to aldehydes in a later step. The subsequent and most critical disconnection breaks down the isoxazole (B147169) ring itself. The most convergent and widely used method for isoxazole synthesis is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition. nih.govyoutube.com This approach dissects the five-membered ring into a three-atom component (a nitrile oxide) and a two-atom component (an alkyne).

This retrosynthetic approach identifies the following key precursors:

4-Nitrobenzonitrile (B1214597) oxide , which serves as the 1,3-dipole.

A suitable three-carbon acetylenic compound that provides the C4 and C5 atoms of the isoxazole ring, along with the aldehyde functionality (or a precursor thereof). Propargyl alcohol is a common and effective choice for this role.

Following this pathway, the synthesis would involve the cycloaddition of 4-nitrobenzonitrile oxide with propargyl alcohol to form (3-(4-nitrophenyl)isoxazol-5-yl)methanol, which is then oxidized to the target aldehyde.

Key Synthons for Isoxazole Ring Formation

The cornerstone of this synthetic strategy is the 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile. nih.gov The key synthons are therefore the nitrile oxide and a suitable alkyne.

Nitrile Oxide Synthon: The crucial 1,3-dipole is 4-nitrobenzonitrile oxide . This reactive intermediate is typically not isolated but generated in situ from a stable precursor. The most common and practical precursor is 4-nitrobenzaldoxime (B72500) . nih.gov The oxime can be readily prepared from the corresponding aldehyde, 4-nitrobenzaldehyde (B150856), by reaction with hydroxylamine (B1172632).

Alkyne Synthon (Dipolarophile): The dipolarophile provides the remaining two carbon atoms of the isoxazole ring. To arrive at the 5-carbaldehyde, a protected or precursor form of the aldehyde is often used. A highly effective and frequently employed synthon is propargyl alcohol . The primary alcohol group in the resulting cycloadduct can be subsequently oxidized to the desired aldehyde functionality.

Role of Nitrophenyl-Containing Aldehydes and Related Intermediates in Synthesis

The synthesis of this compound fundamentally begins with 4-nitrobenzaldehyde . This commercially available starting material serves as the foundational block for constructing the 3-(4-nitrophenyl) portion of the target molecule. Its aldehyde group is readily converted to an aldoxime, which is the direct precursor to the reactive nitrile oxide intermediate.

The synthetic sequence is as follows:

Formation of the Aldoxime: 4-Nitrobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to yield 4-nitrobenzaldoxime. nih.gov

Generation of the Nitrile Oxide: The 4-nitrobenzaldoxime is then subjected to an oxidative process to generate 4-nitrobenzonitrile oxide in situ.

The nitrophenyl group is generally stable under the conditions required for isoxazole ring formation and subsequent modifications, making 4-nitrobenzaldehyde an ideal starting point for the synthesis of the target compound and its analogs.

Direct Synthesis Approaches for the Isoxazole Core

The most direct and widely employed method for constructing the 3,5-disubstituted isoxazole core is the 1,3-dipolar cycloaddition reaction. organic-chemistry.orgcore.ac.uk This reaction offers a high degree of regioselectivity and is tolerant of a wide range of functional groups.

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful tool in heterocyclic chemistry, allowing for the facile construction of five-membered rings. mdpi.com In the context of synthesizing this compound, this involves the reaction of 4-nitrobenzonitrile oxide with an appropriate alkyne.

Nitrile oxides are highly reactive and prone to dimerization, and are therefore almost always generated in situ from more stable precursors. researchgate.net The most common method for generating aryl nitrile oxides is the oxidation of the corresponding aldoxime. beilstein-journals.org For the synthesis of this compound, 4-nitrobenzaldoxime is oxidized in the presence of the dipolarophile.

A variety of oxidizing agents can be employed for this transformation, with common choices including:

Sodium hypochlorite (B82951) (bleach)

N-Chlorosuccinimide (NCS)

(Diacetoxyiodo)benzene (PIDA)

The choice of oxidant can be crucial for optimizing the reaction yield and minimizing side products.

Once the 4-nitrobenzonitrile oxide is generated in situ, it readily undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile. To obtain the desired 5-substituted isoxazole, a terminal alkyne is used. As previously mentioned, propargyl alcohol is an excellent choice for this purpose. The cycloaddition reaction is highly regioselective, with the oxygen atom of the nitrile oxide adding to the more substituted carbon of the alkyne, leading to the formation of the 3,5-disubstituted isoxazole.

The reaction of 4-nitrobenzonitrile oxide with propargyl alcohol yields (3-(4-nitrophenyl)isoxazol-5-yl)methanol. The final step in the synthesis is the oxidation of this primary alcohol to the target aldehyde, this compound. This can be achieved using a variety of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂), to avoid over-oxidation to the carboxylic acid.

Table 1: Key Intermediates and Reagents in the Synthesis of this compound

| Compound/Reagent Name | Role in Synthesis |

| 4-Nitrobenzaldehyde | Starting material |

| Hydroxylamine hydrochloride | Reagent for oxime formation |

| 4-Nitrobenzaldoxime | Precursor to nitrile oxide |

| N-Chlorosuccinimide (NCS) | Oxidizing agent for nitrile oxide generation |

| Propargyl alcohol | Dipolarophile (alkyne source) |

| (3-(4-Nitrophenyl)isoxazol-5-yl)methanol | Intermediate alcohol |

| Pyridinium chlorochromate (PCC) | Oxidizing agent for aldehyde formation |

Cyclocondensation Reactions

Cyclocondensation reactions represent a fundamental approach to constructing the isoxazole core of this compound and its analogs. These methods involve the formation of the heterocyclic ring from acyclic precursors through intramolecular condensation, often following an initial intermolecular reaction.

Condensation of α,β-Unsaturated Ketones with Hydroxylamine Derivatives

A primary and widely utilized method for the synthesis of the isoxazole ring is the reaction between a 1,3-dicarbonyl compound or its synthetic equivalent, such as an α,β-unsaturated ketone, and a hydroxylamine derivative. clockss.org The reaction proceeds through the initial formation of an oxime, followed by cyclization and dehydration to yield the aromatic isoxazole ring.

Specifically for the synthesis of 3,5-disubstituted isoxazoles, a powerful one-pot, three-component protocol has been developed. clockss.org This method involves the palladium/copper-catalyzed coupling of an acid chloride with a terminal alkyne to generate an α,β-unsaturated ynone in situ. This reactive intermediate is not isolated but is immediately subjected to cyclocondensation with hydroxylamine hydrochloride. clockss.org The reaction mechanism is believed to involve a 1,4-addition of hydroxylamine to the ynone, followed by a cyclization-dehydration sequence to furnish the isoxazole product. clockss.org

To synthesize the target compound, this compound, this would involve the coupling of 4-nitrobenzoyl chloride with propargyl aldehyde or a protected version thereof. The use of sodium acetate (B1210297) as the base for the cyclocondensation step has been shown to be effective. clockss.org

Another classical and highly effective method for forming the 3,5-disubstituted isoxazole scaffold is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. nih.govyoutube.com For the target molecule, this involves the reaction of in situ generated 4-nitrobenzonitrile oxide (from 4-nitrobenzaldoxime or the corresponding hydroximoyl chloride) with propynal (propargyl aldehyde). nih.gov This cycloaddition is a concerted pericyclic reaction that forms the five-membered ring in a single step. chesci.com A significant consideration in this method is regioselectivity, as the reaction can potentially yield a mixture of 3,5- and 3,4-disubstituted regioisomers, although the 3,5-isomer is often favored. youtube.com

Multi-component Reaction Protocols for Isoxazole Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. researchgate.netulima.edu.pe This approach is valued for its atom economy and operational simplicity.

A notable MCR for the synthesis of 3,5-disubstituted isoxazoles is the consecutive three-component alkynylation–cyclocondensation sequence. osi.lv This process, starting from an aroyl chloride, a terminal alkyne, and hydroxylamine hydrochloride, is catalyzed by a Pd(PPh₃)₂Cl₂/CuI system. clockss.org The reaction proceeds through the initial Sonogashira coupling of the acid chloride and alkyne to form an ynone intermediate, which then undergoes cyclocondensation with hydroxylamine. clockss.org This one-pot procedure avoids the isolation of the often-sensitive ynone intermediate and provides direct access to the isoxazole core in moderate to good yields. clockss.org The versatility of this method allows for the synthesis of a wide range of isoxazole derivatives by varying the acid chloride and alkyne components.

| Aroyl Chloride (R¹COCl) | Terminal Alkyne (R²C≡CH) | Base | Solvent | Yield (%) of Isoxazole | Reference |

| Benzoyl chloride | Phenylacetylene | NaOAc | THF | 87 | clockss.org |

| 4-Methylbenzoyl chloride | Phenylacetylene | NaOAc | THF | 81 | clockss.org |

| 4-Methoxybenzoyl chloride | Phenylacetylene | NaOAc | THF | 75 | clockss.org |

| 4-Nitrobenzoyl chloride | Phenylacetylene | NaOAc | THF | 76 | clockss.org |

| Benzoyl chloride | 1-Hexyne | NaOAc | THF | 65 | clockss.org |

| 4-Nitrobenzoyl chloride | 1-Hexyne | NaOAc | THF | 68 | clockss.org |

This interactive table summarizes the yields for a one-pot, three-component synthesis of various 3,5-disubstituted isoxazoles.

Targeted Functionalization and Derivatization Strategies

The carbaldehyde group at the C-5 position of the isoxazole ring is a key functional handle that allows for a variety of chemical modifications, enabling the synthesis of a diverse library of derivative compounds.

Chemical Transformations of the Carbaldehyde Moiety at Position 5

The aldehyde functionality is readily transformed through reactions typical of carbonyl compounds, including condensation with amine derivatives, oxidation to a carboxylic acid, and reduction to an alcohol.

The aldehyde group of this compound readily undergoes condensation with primary amines to form Schiff bases (imines). researchgate.netresearchgate.netscience.gov A particularly well-documented class of these derivatives is the hydrazones, formed by reaction with hydrazines. For instance, reaction with isonicotinylhydrazide in a methanol-water mixture yields the corresponding isonicotinylhydrazone derivative. researchgate.net

Similarly, condensation with semicarbazide (B1199961) hydrochloride produces the corresponding semicarbazone. ulima.edu.peresearchgate.net These reactions are typically straightforward, involving the mixing of the aldehyde and the amine derivative, often in an alcohol solvent, to yield the crystalline product. researchgate.netsathyabama.ac.in These derivatives are of significant interest due to their potential biological activities and ability to act as ligands for metal complexes. researchgate.netsathyabama.ac.in

| Phenylisoxazole Carbaldehyde | Amine Reagent | Product Type | Key Findings | Reference |

| 3-(2′-Fluorophenyl)isoxazole-5-carbaldehyde | Isonicotinylhydrazide | Isonicotinylhydrazone | Synthesized and fully characterized. researchgate.net | researchgate.net |

| Various Phenylisoxazole-3/5-carbaldehydes | Semicarbazide HCl | Semicarbazone | Six novel derivatives synthesized and characterized; computational studies performed. ulima.edu.peresearchgate.net | ulima.edu.peresearchgate.net |

| 3-Amino-5-methylisoxazole | Salicylaldehyde, etc. | Schiff Base | Schiff bases and their metal complexes (Cu, Ni, Co) prepared and characterized. researchgate.net | researchgate.net |

| Isoxazol-3-amine | Salicylaldehyde | Schiff Base | Synthesized and structurally analyzed, showing an intramolecular O—H⋯N hydrogen bond. researchgate.net | researchgate.net |

This interactive table showcases the formation of various imine and semicarbazone derivatives from isoxazole carbaldehydes.

The aldehyde group at position 5 can be both oxidized to a carboxylic acid and reduced to a primary alcohol, providing pathways to other important functionalized isoxazoles.

Oxidation: The oxidation of the 5-carbaldehyde to the corresponding 3-(4-Nitrophenyl)isoxazole-5-carboxylic acid is a feasible transformation. Standard oxidizing agents for converting aldehydes to carboxylic acids, such as pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC), can be employed. silicycle.comresearchgate.net However, care must be taken, as the isoxazole ring, particularly when substituted with electron-withdrawing groups like a nitro group, can be susceptible to rearrangement or degradation under harsh oxidative conditions. For example, the permanganate (B83412) oxidation of a related 3-methyl-4-nitro-5-styrylisoxazole (B11997846) was reported to yield a nitroisoxazolone instead of the expected carboxylic acid, proceeding through an unusual spirocyclization mechanism. organic-chemistry.org

Reduction: The reduction of the 5-carbaldehyde to 3-(4-Nitrophenyl)isoxazole-5-methanol is a more straightforward transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for this purpose, selectively reducing the aldehyde to the primary alcohol without affecting the nitro group or the isoxazole ring. organic-chemistry.orgugm.ac.id The reaction is typically carried out in an alcoholic solvent like ethanol (B145695) or methanol (B129727) at room temperature. ugm.ac.idrsc.org This method provides reliable access to the corresponding 5-hydroxymethyl derivative, which can be used for further synthetic elaborations. scispace.com

| Transformation | Reagent | Product | Notes | Reference |

| Oxidation | Pyridinium Dichromate (PDC) in DMF | Carboxylic Acid | PDC in DMF is known to oxidize primary alcohols and aldehydes to carboxylic acids. silicycle.com | silicycle.com |

| Oxidation | Potassium Permanganate (KMnO₄) | Nitroisoxazolone | Oxidation of a similar nitro-isoxazole led to an unexpected rearrangement product. organic-chemistry.org | organic-chemistry.org |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol | A standard, mild, and selective reagent for aldehyde reduction. organic-chemistry.orgugm.ac.id | organic-chemistry.orgugm.ac.id |

This interactive table outlines the primary oxidation and reduction pathways for the carbaldehyde moiety.

Modifications of the Nitrophenyl Group at Position 3

The 4-nitrophenyl substituent at the C-3 position of the isoxazole ring is a key feature, offering a site for chemical modification that can dramatically alter the molecule's properties and reactivity.

Reduction of the Nitro Group to Amino Functionality

The transformation of the nitro group into an amino group is a fundamental modification, converting a potent electron-withdrawing group into a strong electron-donating one. This reduction must be performed under conditions that preserve the integrity of the isoxazole ring. Research has shown that various metal-based reducing systems are effective for this purpose.

Commonly, the reduction of nitrophenylisoxazoles to their corresponding anilines is achieved using zinc (Zn) or iron (Fe) dust in acetic acid (HOAc). nih.govnih.gov These reductive heterocyclization processes have been successfully applied to a range of substituted 3-(2-nitrophenyl)isoxazoles. nih.govnih.gov A general procedure involves heating the isoxazole substrate with iron powder in acetic acid at temperatures between 80–120 °C. nih.gov These conditions are robust and tolerate a variety of other functional groups. nih.gov More environmentally friendly protocols have also been developed, such as using inexpensive zinc dust in water, which can facilitate the chemoselective reduction of nitroaromatics at room temperature. researchgate.netrsc.org

Table 1: Selected Methods for Nitro Group Reduction on Phenylisoxazole Scaffolds

| Reducing System | Substrate Type | Conditions | Outcome | Reference(s) |

| Fe / HOAc | 3-(2-Nitrophenyl)isoxazoles | 80–120 °C, overnight | Reductive heterocyclization to quinoline-4-amines | nih.gov |

| Zn / HOAc | (3- and 4-Nitrophenyl)isoxazoles | 0 °C, 5 min | Selective reduction to corresponding anilines | researchgate.net |

| Zn / H₂O | Functionalized nitroarenes | Room Temperature | Chemoselective reduction to primary amines | researchgate.net |

This conversion to the 3-(4-aminophenyl) analogue fundamentally changes the electronic character of the substituent, which has profound implications for the molecule's subsequent reactivity and potential applications.

Impact of the Nitro Group on Electronic Properties and Reactivity

The nitro group (–NO₂) is one of the most powerful electron-withdrawing groups used in organic chemistry, a property that stems from a combination of its strong inductive (-I) and resonance (-M) effects. scielo.br Its presence on the phenyl ring at position 3 of the isoxazole significantly influences the electronic distribution across the entire molecule.

The strong electron-withdrawing nature of the nitro group can be quantified using Hammett substituent constants; the para-nitro group has a σₚ value of +0.78. scielo.brwikipedia.org This high positive value indicates a strong capacity to withdraw electron density from the aromatic ring, thereby deactivating it towards electrophilic substitution and making it more susceptible to nucleophilic aromatic substitution. scielo.br This electronic influence extends to the isoxazole ring, affecting its reactivity and stability. In the context of medicinal chemistry, these electronic properties can dictate how the molecule interacts with biological targets, influencing polarity, membrane permeability, and binding affinity. acs.orgmdpi.comnih.gov

Upon reduction to an amino group (–NH₂), a strong electron-donating group, the electronic properties are reversed. The amino group actively donates electron density to the aromatic ring, making it a strongly activating, ortho-, para-directing substituent for electrophilic aromatic substitution. nih.gov This dramatic shift in electronic character is a critical tool for synthetic chemists, allowing for the strategic modulation of reactivity at different stages of a synthetic sequence.

Direct Functionalization of the Isoxazole Ring System

Direct functionalization of the isoxazole core via C-H activation is a modern and efficient strategy that avoids the pre-functionalization of starting materials. This approach is challenging due to the inherent reactivity and stability of the isoxazole ring, which can be labile under certain conditions, particularly basic ones. nih.gov Transition-metal catalysis, especially with palladium, has been pivotal in overcoming these challenges. nih.govresearchgate.net

Palladium-catalyzed direct C-H arylation has been successfully applied to isoxazoles, allowing for the introduction of aryl groups at specific positions. Research has demonstrated that the C-H bond at the C-5 position can be selectively activated and coupled with aryl iodides. nih.gov Furthermore, methodologies have been developed for the C-4 arylation of 3,5-disubstituted isoxazoles. researchgate.netresearchgate.net For isoxazole systems where both the C-4 and C-5 positions are unsubstituted, such as in ethyl isoxazole-3-carboxylate, palladium catalysis can achieve a double C-H arylation, installing aryl groups at both positions. researchgate.net

The regioselectivity of these direct arylations can often be controlled by the choice of ligands and reaction conditions. For instance, in the direct arylation of ethyl oxazole-4-carboxylate, different phosphine (B1218219) ligands can direct the arylation to either the C-2 or C-5 position. nih.govbeilstein-journals.org These methods provide a powerful toolkit for elaborating the isoxazole core, enabling the synthesis of complex, highly functionalized molecules from simpler precursors.

Advanced Synthetic Techniques and Green Chemistry Principles

Modern synthetic chemistry places a strong emphasis on the development of efficient, sustainable, and environmentally benign methodologies. The synthesis of isoxazoles has benefited significantly from these advancements, with the adoption of novel catalytic systems and green reaction conditions.

Catalytic Approaches in Isoxazole Synthesis

A wide array of catalytic systems has been developed to construct the isoxazole ring efficiently. Palladium catalysis is prominent, not only in the functionalization of existing isoxazole rings but also in their de novo synthesis. One innovative method involves a palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes to form 1,2-benzisoxazoles. researchgate.netrsc.org This approach, which proceeds via C-H activation, allows for the simultaneous formation of C-C and C=N bonds. researchgate.netrsc.org

Beyond precious metals, more cost-effective catalysts are being explored. Aluminum trichloride (B1173362) (AlCl₃), a simple Lewis acid, has been used to promote the synthesis of isoxazole derivatives from 2-methylquinoline (B7769805) derivatives and sodium nitrite, offering a novel pathway that avoids expensive and toxic transition metals. nih.gov

Table 2: Selected Catalytic Approaches in Isoxazole Synthesis

| Catalyst System | Reactants | Product Type | Key Features | Reference(s) |

| Pd(OAc)₂ / Ligand | N-Phenoxyacetamides, Aldehydes | Benzo[d]isoxazoles | C–H activation / [4+1] annulation | researchgate.netrsc.org |

| Pd(OAc)₂ / 1,10-Phenanthroline | Indazoles/Pyrazoles, Aryl Halides | C-3 Arylated Indazoles/Pyrazoles | Direct C-3 arylation of heterocycles | nih.gov |

| AlCl₃ | 2-Methylquinolines, NaNO₂ | Isoxazole derivatives | Transition-metal-free, C-H activation | nih.gov |

| Cu(I) | Hydroxymoyl chloride, Propargyl phenyl ethers | Fused isoxazoles | Direct functionalization and cyclization | nih.gov |

These catalytic methods often provide high yields and selectivity under milder conditions than classical approaches, representing a significant step forward in synthetic efficiency.

Solvent-Free and Environmentally Benign Reaction Conditions

Adherence to the principles of green chemistry has led to the development of isoxazole syntheses that minimize waste and environmental impact. A key strategy is the replacement of volatile organic solvents with greener alternatives like water. One-pot, three-component reactions to form isoxazol-5(4H)-ones have been successfully carried out in water, using catalysts like citric acid. mdpi.com

The use of alternative energy sources such as ultrasound and microwave irradiation has also become widespread. These techniques can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in significantly shorter times compared to conventional heating. scielo.brrsc.org For example, ultrasound-assisted synthesis of 5-arylisoxazole derivatives from 3-(dimethylamino)-1-arylprop-2-en-1-one and hydroxylamine hydrochloride proceeds in 30-45 minutes with yields of 84-96%, a significant improvement over the 1-2.5 hours and 56-80% yields seen with conventional heating. nih.gov

Table 3: Examples of Green Synthetic Methods for Isoxazoles

| Method | Conditions | Reaction Time | Yield | Key Advantage | Reference(s) |

| Ultrasound | EtOH, No catalyst | 30-45 min | 84-96% | Catalyst-free, reduced time, high yield | nih.gov |

| Microwave | Ethanolic NaOH | 10-15 min | --- | Rapid synthesis from chalcones | scielo.br |

| Water Solvent | Citric Acid catalyst, Room Temp. | 5-24 hours | 70-90% | Use of benign solvent and catalyst | mdpi.com |

| Deep Eutectic Solvent | Choline chloride:urea, 50 °C | 4 hours | 55-80% | Recyclable and biodegradable solvent | nih.gov |

These green methodologies not only make the synthesis of isoxazoles more sustainable but also often provide practical advantages in terms of reaction time, yield, and operational simplicity.

Microwave-Assisted and Ultrasonic-Promoted Synthesis

In the quest for more efficient, rapid, and environmentally benign synthetic protocols, microwave-assisted organic synthesis (MAOS) and ultrasonic irradiation have emerged as powerful tools in heterocyclic chemistry. These techniques have been successfully applied to the synthesis of isoxazole derivatives, offering significant advantages over conventional heating methods. The primary benefits include dramatically reduced reaction times, improved product yields, enhanced purity, and the ability to perform reactions under solvent-free conditions, aligning with the principles of green chemistry. rsc.orgnih.govtandfonline.com

Microwave irradiation accelerates chemical reactions by direct interaction of the electromagnetic field with polar molecules, leading to rapid and uniform heating. rsc.orgnih.gov This often results in higher selectivity and cleaner reaction profiles. rsc.org For the synthesis of isoxazole analogues, microwave-assisted methods have been employed in various strategies, such as the cyclization of chalcones with hydroxylamine hydrochloride. rsc.org In one comparative study, the synthesis of isoxazole derivatives from chalcones under microwave irradiation at 210 W took only 10-13 minutes, yielding 65-87% of the product. In contrast, conventional heating methods required 60-120 minutes to afford lower yields of 56-64%. rsc.org

Another prevalent microwave-assisted approach is the one-pot, three-component reaction, which allows for the construction of complex molecules in a single step. For instance, 3,4,5-substituted isoxazoles have been synthesized by the consecutive Sonogashira coupling of acid chlorides with terminal alkynes, followed by a 1,3-dipolar cycloaddition with in situ generated nitrile oxides. Microwave heating reduced the reaction time for this sequence from several days to just 30 minutes, concurrently increasing yields and minimizing the formation of byproducts. hielscher.com

The following table provides a comparative overview of conventional versus microwave-assisted synthesis for a series of isoxazole derivatives.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Isoxazole Derivatives

Data derived from a study on the synthesis of isoxazole derivatives from chalcones. rsc.org

Ultrasonic-promoted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to accelerate chemical reactions. acs.orgsinaptec.fr This process enhances mass transfer and can initiate or promote reactions by creating localized hot spots with extreme temperatures and pressures. incbio.com Sonochemical methods have been effectively used for synthesizing isoxazole and isoxazoline (B3343090) derivatives, often in aqueous media, which further enhances their green credentials. acs.orgincbio.comijpsjournal.com

For example, a one-pot, three-component synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones has been developed using ultrasound irradiation in the presence of a catalyst in water. ijpsjournal.com This method offers high yields, short reaction times, and a simple work-up procedure, avoiding the use of hazardous organic solvents. ijpsjournal.com Similarly, the synthesis of 3-(Aryl)-5-((4-(phenyldiazenyl)phenoxy)methyl)isoxazolines was achieved in 25-30 minutes with yields of 75-90% under ultrasonic cavitation in water. incbio.com The application of ultrasound has been shown to improve reaction efficiency, reduce the formation of byproducts, and simplify experimental procedures. acs.orgnih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and reactivity of a molecule.

A comprehensive search of scientific literature and crystallographic databases was conducted to obtain single-crystal X-ray diffraction data for 3-(4-Nitrophenyl)isoxazole-5-carbaldehyde. However, as of the latest available information, a definitive crystal structure for this specific compound has not been reported in the public domain.

While crystallographic data for related isoxazole (B147169) derivatives exist, direct extrapolation of these findings to this compound would be speculative. The specific substitution pattern of the nitro group and the carbaldehyde group on the isoxazole ring system will uniquely influence the crystal packing and molecular conformation.

For context, X-ray diffraction analysis of related compounds, such as 3-(4-methoxyphenyl)isoxazole (B1357155) derivatives, has provided valuable insights into the planarity and intermolecular interactions of the isoxazole core. iucr.org In a typical X-ray crystallography experiment, the following parameters are determined and would be essential for a complete structural elucidation of this compound:

Crystal System: The crystal system describes the symmetry of the crystal lattice. Common systems include monoclinic, orthorhombic, and triclinic.

Space Group: The space group provides a more detailed description of the symmetry elements within the crystal.

Unit Cell Dimensions: These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Z Value: The Z value indicates the number of molecules per unit cell.

Key Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between chemical bonds.

Should the crystal structure of this compound be determined in the future, it would enable a detailed analysis of its solid-state conformation, including the dihedral angle between the isoxazole and the nitrophenyl rings, and would reveal any significant intermolecular interactions such as hydrogen bonds or π-π stacking, which govern the supramolecular architecture.

Chemical Reactivity and Mechanistic Investigations of 3 4 Nitrophenyl Isoxazole 5 Carbaldehyde

Reactivity Profile of the Isoxazole (B147169) Ring

The isoxazole ring is an electron-deficient five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This inherent electronic nature, further amplified by the electron-withdrawing substituents at the 3- and 5-positions (the 4-nitrophenyl and carbaldehyde groups, respectively), dictates its reactivity towards various chemical transformations.

Ring-Opening Reactions and Rearrangements

The stability of the isoxazole ring is significant, yet it can undergo ring-opening reactions under specific, often energetic, conditions. Common mechanisms for isoxazole ring cleavage include reductive cleavage of the weak N-O bond, base-catalyzed rearrangements, and thermal or photochemical reactions. For instance, catalytic hydrogenation can cleave the N-O bond, leading to the formation of an enaminoketone, which may exist in equilibrium with other tautomers.

While specific studies on the ring-opening of 3-(4-Nitrophenyl)isoxazole-5-carbaldehyde are not extensively documented, related structures provide insight. For example, amidine bases like DBU have been shown to promote ring-opening in systems containing highly electrophilic groups, a characteristic feature of this molecule. beilstein-journals.org Such reactions often proceed via nucleophilic attack on the ring, initiating a cascade that results in cleavage.

Electrophilic and Nucleophilic Substitution Patterns on the Heterocycle

The isoxazole ring is generally resistant to electrophilic substitution due to its electron-deficient character, which is strongly exacerbated by the nitrophenyl and carbaldehyde substituents. Electrophilic attack, if forced, would likely occur at the C4 position, the only available carbon on the heterocycle, but the conditions required would be harsh. masterorganicchemistry.com

Conversely, the ring is activated towards nucleophilic attack. The C4 position is the most likely site for nucleophilic addition, followed by potential rearrangement or substitution. A more prominent pathway for nucleophilic interaction is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. nih.gov In this type of reaction, a nucleophile bearing a leaving group can attack the electron-poor C4 position, and subsequent base-induced elimination leads to formal substitution of the C4-hydrogen. The powerful electron-withdrawing nature of the flanking substituents makes the C4-proton relatively acidic and the ring susceptible to such transformations. nih.govbeilstein-journals.orgnih.gov

Transformations Involving the Nitrophenyl Moiety

The 4-nitrophenyl group at the C3 position is a dominant feature of the molecule, profoundly influencing its electronic properties and reactivity.

Redox Chemistry of the Nitro Group

The nitro group is a versatile functional group known for its rich redox chemistry. nih.gov It is readily reducible to various other nitrogen-containing functionalities, such as nitroso, hydroxylamino, and amino groups. This transformation is one of the most common and synthetically useful reactions for this class of compounds. The reduction is often the most facile reaction, occurring under conditions that can leave the aldehyde and isoxazole moieties intact. The specific product obtained depends on the reducing agent and the reaction conditions.

Quantitative structure-activity relationship (QSAR) studies on other nitroaromatic heterocycles have shown that the reduction potential of the nitro group is a key parameter determining their biological activity, highlighting the importance of this chemical transformation. nih.gov

Table 1: Selective Reduction of the Nitro Group

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol (B145695), 50°C, 6 hrs | 3-(4-Aminophenyl)isoxazole-5-carbaldehyde | 92% | |

| NaBH₄/CuCl₂ | Methanol (B129727), 0°C to RT | 3-(4-Aminophenyl)isoxazole-5-carbaldehyde | High |

Influence on Overall Molecular Reactivity

Activation of Nucleophilic Aromatic Substitution: The nitro group strongly deactivates the phenyl ring towards electrophilic attack but powerfully activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to itself. However, in this molecule, these positions are part of the link to the isoxazole ring.

Increased Acidity: It enhances the acidity of protons on adjacent carbons, including the C4-H of the isoxazole ring.

Modulation of Functional Group Reactivity: The electron-withdrawing effect is transmitted through the isoxazole ring to the C5-carbaldehyde, increasing the electrophilicity of the aldehyde carbon and making it more susceptible to nucleophilic attack. The nitro group is often considered both a pharmacophore and a toxicophore due to the reactive intermediates formed during its redox cycling within cells. nih.gov

Reactivity of the Carbaldehyde Functionality

The carbaldehyde group at the C5 position is a key site for a wide array of chemical transformations, allowing for the extension of the molecular framework and the synthesis of diverse derivatives. Its reactivity is typical of aromatic aldehydes, although potentially modulated by the adjacent heterocycle.

Common reactions include:

Condensation Reactions: The aldehyde readily undergoes condensation with primary amines and related nucleophiles to form imines (Schiff bases). A notable example is the reaction with isonicotinylhydrazide to produce hydrazone derivatives, which have been investigated for their biological activities. researchgate.net

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (3-(4-Nitrophenyl)isoxazole-5-carboxylic acid) using standard oxidizing agents like potassium permanganate (B83412) or chromic acid.

Reduction: The aldehyde can be selectively reduced to a primary alcohol ( [3-(4-Nitrophenyl)isoxazol-5-yl]methanol) using mild reducing agents such as sodium borohydride (B1222165). This reduction can typically be performed without affecting the nitro group.

Carbon-Carbon Bond Formation: The aldehyde is a precursor for classic reactions like the Wittig, Henry (nitro-aldol), and Knoevenagel reactions, enabling the formation of new carbon-carbon bonds at the C5 position.

While these reactions are expected, research indicates that steric hindrance from the isoxazole ring can sometimes slow the reaction kinetics compared to simpler aromatic aldehydes.

Table 2: Synthesis of Hydrazone Derivatives from Isoxazole-5-carbaldehydes

| Reactant | Product Class | Reaction Type | Source |

|---|---|---|---|

| Isonicotinylhydrazide | Isonicotinylhydrazones | Condensation | researchgate.net |

Condensation Reactions with Amines and Other Nucleophiles

The aldehyde moiety of this compound is highly susceptible to nucleophilic attack, readily undergoing condensation reactions with primary amines, hydrazines, and other related nucleophiles. These reactions are fundamental in the synthesis of new molecular entities, particularly for the generation of Schiff bases and hydrazones, which are valuable intermediates and pharmacophores.

The reaction with primary amines leads to the formation of imines, commonly known as Schiff bases. ijmcmed.org This transformation typically involves the initial nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate, which then dehydrates to yield the stable imine product. ijmcmed.orgmdpi.com The general scheme involves dissolving the aldehyde and the respective amine in a suitable solvent, such as ethanol, often with a few drops of an acid catalyst like glacial acetic acid, followed by refluxing the mixture. nih.govimpactfactor.org

Similarly, condensation with hydrazine (B178648) derivatives, such as isonicotinylhydrazide, produces corresponding hydrazones. This reaction is widely employed to create derivatives for biological screening. For instance, various phenylisoxazole-5-carbaldehyde derivatives have been reacted with isonicotinylhydrazide in a hot methanol-water mixture to produce isonicotinylhydrazone compounds. researchgate.net These reactions proceed efficiently, yielding stable, crystalline products that can be readily purified. researchgate.net

Other nucleophiles like hydroxylamine (B1172632) hydrochloride and hydrazine hydrate (B1144303) also participate in cyclocondensation reactions with the aldehyde group. These reactions are useful for creating precursors for more complex heterocyclic systems. For example, reaction with hydroxylamine hydrochloride in an acetic acid/sodium acetate (B1210297) buffer at reflux yields the corresponding carboxamide oxime, while reaction with hydrazine hydrate in ethanol leads to the carbohydrazide.

The following table summarizes representative condensation reactions of this compound with various nucleophiles.

Table 1: Condensation Reactions of this compound

| Nucleophile | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydroxylamine | NH₂OH·HCl, AcOH/NaOAc, reflux, 4 hrs | 3-(4-Nitrophenyl)isoxazole-5-carboxamide oxime | 89% | |

| Hydrazine | Hydrazine hydrate, EtOH, 60°C, 3 hrs | 3-(4-Nitrophenyl)isoxazole-5-carbohydrazide | 76% | |

| Isonicotinylhydrazide | Methanol-water, heat | This compound isonicotinylhydrazone | N/A | researchgate.net |

| Primary Amines | Ethanol, glacial acetic acid, reflux | Schiff Base (Imine) | N/A | ijmcmed.orgnih.govimpactfactor.org |

Aldehyde-Specific Transformations for Library Synthesis

The aldehyde functional group of this compound is a cornerstone for combinatorial chemistry and the synthesis of compound libraries. Its reactivity allows for a diverse range of transformations that introduce significant molecular complexity and diversity from a single, readily accessible starting material. Key aldehyde-specific reactions for this purpose include the Knoevenagel condensation, the Wittig reaction, and reductive amination.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate, or isoxazol-5-ones), typically catalyzed by a weak base. researchgate.netresearchgate.net The product is an α,β-unsaturated compound, which serves as a versatile intermediate for subsequent reactions, such as Michael additions or cyclizations. researchgate.netnih.gov The Knoevenagel condensation provides an efficient route to extend the carbon chain and introduce new functional groups, making it highly valuable for library synthesis. nih.gov

Wittig Reaction: The Wittig reaction is a powerful and widely used method for converting aldehydes and ketones into alkenes. masterorganicchemistry.comlibretexts.org The reaction employs a phosphorus ylide (a Wittig reagent), which reacts with the aldehyde to form a four-membered oxaphosphetane intermediate that subsequently decomposes to yield an alkene and triphenylphosphine (B44618) oxide. libretexts.orglibretexts.org A significant advantage of the Wittig reaction is its broad functional group tolerance. libretexts.org By choosing different Wittig reagents, a vast library of alkene derivatives of the 3-(4-nitrophenyl)isoxazole (B1605539) core can be synthesized, introducing variations in the substituent and stereochemistry of the newly formed double bond. masterorganicchemistry.comorganic-chemistry.org

Reductive Amination: This is one of the most effective methods for synthesizing secondary and tertiary amines from aldehydes. The process involves two sequential steps, often performed in a single pot: the formation of an imine or enamine via condensation with a primary or secondary amine, followed by the reduction of this intermediate. nih.govorganic-chemistry.org A variety of reducing agents can be employed, including sodium borohydride and its derivatives or catalytic hydrogenation. organic-chemistry.orgredalyc.org Reductive amination is a highly versatile reaction that allows for the introduction of a wide array of amine-containing fragments onto the isoxazole scaffold, which is a common strategy in medicinal chemistry to improve solubility and biological activity. nih.govmdpi.com

The following table illustrates how these transformations can be used to generate a library of compounds from the parent aldehyde.

Table 2: Aldehyde-Specific Transformations for Library Synthesis

| Reaction Type | General Transformation | Reactant Class | Product Class |

|---|---|---|---|

| Knoevenagel Condensation | Aldehyde → α,β-Unsaturated Compound | Active Methylene Compounds | Alkenes with electron-withdrawing groups |

| Wittig Reaction | Aldehyde → Alkene | Phosphorus Ylides | Substituted Alkenes |

| Reductive Amination | Aldehyde → Amine | Primary/Secondary Amines + Reducing Agent | Secondary/Tertiary Amines |

Biological and Pharmaceutical Research Applications of 3 4 Nitrophenyl Isoxazole 5 Carbaldehyde Derivatives

Applications in Medicinal Chemistry and Drug Discovery

The structural features of 3-(4-nitrophenyl)isoxazole (B1605539) derivatives make them attractive candidates for further modification and development in the pharmaceutical industry. nih.govresearchgate.net

Scaffold Utility for Novel Therapeutic Agent Design

The isoxazole (B147169) ring serves as a rigid and valuable scaffold essential for interaction with various biological targets. researchgate.netresearchgate.net Its structure is found in a number of established drugs, highlighting its clinical significance. researchgate.netresearchgate.netnih.gov The 3-(4-nitrophenyl)isoxazole core, specifically, provides a robust foundation for creating libraries of new chemical entities. The aryl substituents and the electron-withdrawing nitro group are known to significantly influence the potency and selectivity of these molecules. researchgate.net The versatility of this scaffold allows for chemical modifications at multiple positions, enabling the optimization of pharmacokinetic profiles and therapeutic efficacy. nih.gov This adaptability makes isoxazole-based compounds promising leads in the development of new treatments for a wide range of diseases. ijpca.orgnih.gov

Potential in Targeting Specific Disease Pathways

Derivatives of the isoxazole scaffold have been shown to act on various molecular targets, indicating their potential to modulate specific disease pathways. In the realm of anticancer research, isoxazole derivatives have demonstrated the ability to induce apoptosis, inhibit topoisomerase enzymes, and interfere with tubulin polymerization, all of which are critical processes in cancer cell proliferation. nih.gov For instance, certain isoxazole-containing compounds have been investigated for their inhibitory effects on enzymes like human dihydrofolate reductase (DHFR), a key target in cancer therapy. researchgate.net In the context of infectious diseases, research has suggested that some isoxazole derivatives exert their antibacterial effects by targeting bacterial enzymes such as DNA topoisomerase, which is crucial for bacterial replication. nih.gov The ability to fine-tune the structure of these derivatives allows researchers to design molecules with improved affinity and selectivity for specific biological targets, thereby enhancing their therapeutic potential and minimizing off-target effects. nih.govnih.gov

Evaluation of Diverse Biological Activities

A significant body of research has been dedicated to evaluating the biological effects of 3-(4-nitrophenyl)isoxazole derivatives, revealing a broad spectrum of activity. researchgate.netmdpi.com

Antimicrobial Efficacy (Antibacterial and Antifungal)

Derivatives of isoxazole have been extensively studied for their antimicrobial properties against a range of pathogenic microorganisms. researchgate.netipindexing.com The presence of a para-nitrophenyl (B135317) group on the isoxazole skeleton has been associated with promising antibacterial activity. nih.govresearchgate.net Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. rsc.orgresearchgate.net

One study synthesized novel isoxazoles and evaluated their activity against four pathogenic bacterial strains, finding moderate-to-good efficacy. nih.govresearchgate.net Notably, a compound featuring a para-nitrophenyl group on the isoxazole-acridone skeleton showed a promising minimum inhibitory concentration (MIC) against Escherichia coli. nih.govresearchgate.net Other research has focused on the synthesis of 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles, which were screened for their in-vitro antibacterial and antifungal activity against Aspergillus niger. researchgate.net Furthermore, dihydropyrazole derivatives of isoxazole-based chalcones have demonstrated notable antifungal activity. mdpi.comresearchgate.net

| Compound Type | Target Organism | Activity (MIC/IC50 in µg/mL) | Reference |

|---|---|---|---|

| Isoxazole-acridone with para-nitrophenyl group | Escherichia coli | 19.01 | nih.govresearchgate.net |

| Isoxazole-based Dihydropyrazole (Compound 46) | Antifungal | 2 ± 1 | mdpi.comresearchgate.net |

| Isoxazole-based Chalcone (B49325) (Compound 28) | Antibacterial | 1 | mdpi.comresearchgate.net |

Anticancer and Antitumor Potency

The anticancer potential of isoxazole derivatives is a major area of investigation. nih.govespublisher.com These compounds have shown cytotoxic effects against various human cancer cell lines. researchgate.netnih.gov For example, a series of 4-nitroimidazole-piperazine conjugated 3,5-disubstituted isoxazole analogs were synthesized and evaluated for their antiproliferative activities against breast and prostate cancer cell lines. researchgate.net Several of these compounds exhibited significant effects against MCF-7 breast cancer cells, with half-maximal inhibitory concentration (IC50) values in the nanomolar range. researchgate.net

In another study, isoxazole-carboxamide derivatives were tested for their cytotoxic activity against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cells. nih.gov The results indicated that specific derivatives were most active against Hep3B and HeLa cells. nih.gov Dihydropyrazole derivatives containing the isoxazole moiety have also shown potent anticancer activity, with some compounds demonstrating greater efficacy than the standard drug, Docetaxel. mdpi.com

| Compound Series | Cancer Cell Line | Activity (IC50 in µM or µg/mL) | Reference |

|---|---|---|---|

| 4-nitroimidazole-isoxazole conjugate (9a) | MCF-7 (Breast) | 0.052 µM | researchgate.net |

| 4-nitroimidazole-isoxazole conjugate (9j) | MCF-7 (Breast) | 0.012 µM | researchgate.net |

| 4-nitroimidazole-isoxazole conjugate (9k) | MCF-7 (Breast) | 0.015 µM | researchgate.net |

| 4-nitroimidazole-isoxazole conjugate (9o) | MCF-7 (Breast) | 0.024 µM | researchgate.net |

| Isoxazole-carboxamide (2d) | HeLa (Cervical) | 15.48 µg/mL | nih.gov |

| Isoxazole-carboxamide (2d) | Hep3B (Liver) | ~23 µg/mL | nih.gov |

| Isoxazole-carboxamide (2e) | Hep3B (Liver) | ~23 µg/mL | nih.gov |

| Isoxazole-based Dihydropyrazole (39) | Prostate Cancer | 4 ± 1 µg/mL | mdpi.comresearchgate.net |

| Isoxazole-based Dihydropyrazole (45) | Prostate Cancer | 2 ± 1 µg/mL | mdpi.comresearchgate.net |

Anti-inflammatory Properties

Isoxazole derivatives constitute a significant class of potential anti-inflammatory agents. nih.gov Research has demonstrated that compounds incorporating the isoxazole ring can exhibit potent anti-inflammatory effects, in some cases comparable to established drugs like indomethacin. nih.gov One study highlighted a selected isoxazole derivative that significantly inhibited the production of pro-inflammatory cytokines TNF-α and IL-6. nih.gov This compound also showed analgesic effects and was effective in a carrageenan-induced inflammation model, indicating its potential as an anti-inflammatory drug. nih.gov While direct studies on 3-(4-nitrophenyl)isoxazole-5-carbaldehyde derivatives are part of a broader research area, the anti-inflammatory activity of the core isoxazole structure is well-documented, suggesting a promising avenue for the development of new anti-inflammatory therapies. researchgate.netnih.gov

Analgesic Effects

Derivatives of the isoxazole core have been investigated for their potential as pain-relieving agents. Research has utilized various animal models to screen for antinociceptive properties, revealing that specific structural modifications to the isoxazole scaffold can lead to significant analgesic activity.

In one study, novel 3-substituted isoxazole-4-carboxamide derivatives were synthesized and evaluated for their analgesic potential using acetic acid-induced writhing and hot plate assays in animal models. nih.gov Among the synthesized compounds, a derivative featuring a methoxy (B1213986) (-OCH₃) group, compound B2 , demonstrated notable analgesic activity at a dose of 6 mg/kg, comparable to the standard drug tramadol. nih.gov To probe the mechanism, the involvement of opioid receptors was investigated using naloxone, a non-selective opioid antagonist. The results indicated that the analgesic effects of compounds A3 and B2 are mediated through a non-opioid receptor pathway. nih.gov

Another study focused on synthesizing isoxazole derivatives from 4-methoxy aniline (B41778) and screening them for analgesic activity using the Eddy's hot plate method. sarpublication.com Two compounds, 5-(4-bromophenyl)-N-(4-methoxyphenyl) 4,5-dihydroisoxazole-3-amine (BSM-IIID) and 5-(4-chloro-3-nitrophenyl)-N-(4-methoxyphenyl) 4,5-dihydroisoxazole-3-amine (BSM-IIIF) , were identified as having good analgesic activity. sarpublication.com This suggests that the presence and position of halogen and nitro groups on the phenyl ring attached to the isoxazole core are important for activity.

Further research into new 1,3,4-thiadiazole (B1197879) derivatives, which can be conceptually linked to isoxazole bioisosteres, also showed centrally and peripherally mediated antinociceptive activities in tail-clip, hot-plate, and writhing tests. nih.gov These findings collectively underscore the potential of isoxazole-based structures as a foundation for developing new analgesic agents. nih.govdntb.gov.ua

Table 1: Analgesic Activity of Selected Isoxazole Derivatives

| Compound | Test Model | Observation |

| B2 (methoxy-substituted isoxazole-4-carboxamide) | Acetic acid-induced writhing; Hot plate assay | High analgesic activity comparable to tramadol. nih.gov |

| A3 (isoxazole-4-carboxamide derivative) | Acetic acid-induced writhing; Hot plate assay | Showed analgesic activity; mediated by a non-opioid pathway. nih.gov |

| BSM-IIID (5-(4-bromophenyl)-N-(4-methoxyphenyl) 4,5-dihydroisoxazole-3-amine) | Eddy's hot plate method | Good analgesic activity. sarpublication.com |

| BSM-IIIF (5-(4-chloro-3-nitrophenyl)-N-(4-methoxyphenyl) 4,5-dihydroisoxazole-3-amine) | Eddy's hot plate method | Good analgesic activity. sarpublication.com |

Antioxidant Activity

Oxidative stress is implicated in numerous diseases, making the discovery of novel antioxidants a key research goal. Isoxazole derivatives have demonstrated significant potential as antioxidant agents in various in vitro assays.

The 2,2-Diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is a common method for evaluating antioxidant activity. nih.gov In one study, a series of fluorophenyl-isoxazole-carboxamides were assessed, with compounds 2a and 2c showing exceptionally potent antioxidant activity, with IC₅₀ values of 0.45 ± 0.21 µg/ml and 0.47 ± 0.33 µg/ml, respectively. nih.gov These values were significantly lower than that of the standard control, Trolox (IC₅₀ = 3.10 ± 0.92 µg/ml), indicating superior scavenging ability. nih.gov The most potent compound in vitro, N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide (2a) , also showed potent in vivo antioxidant activity at low concentrations. nih.gov

Another study investigating quinazolinone-based isoxazole hybrids found that compounds with dimethyl substitution (4f and 6f ) exhibited significant antioxidant activity, with IC₅₀ values comparable to the standard, Ascorbic acid. nih.gov Similarly, a study on isoxazole ring-containing chalcones and their dihydropyrazole derivatives showed that chalcones generally exhibited excellent antioxidant activities. mdpi.com For instance, compound 28 showed potent antioxidant activity with an IC₅₀ of 5 ± 1 µg/mL. mdpi.com

Research on newly synthesized isoxazole compounds (8-14 ) using both DPPH and CUPRAC methods revealed that functional group changes significantly impacted biological properties. tubitak.gov.tr Compound 12 had the best DPPH radical scavenging activity (SC₅₀: 40.21 ± 2.71), while compounds 12 and 13 showed the greatest cupric ion reducing effect. tubitak.gov.tr These studies highlight that the isoxazole scaffold can be readily modified to produce potent antioxidants. researchgate.netmdpi.comnih.govnih.gov

Table 2: In Vitro Antioxidant Activity of Selected Isoxazole Derivatives

| Compound Series | Assay | Most Active Compound(s) | IC₅₀ / Activity | Standard Control |

| Fluoro-isoxazole-carboxamides nih.gov | DPPH | 2a , 2c | 0.45 µg/ml, 0.47 µg/ml | Trolox (3.10 µg/ml) |

| Quinazolinone-based isoxazoles nih.gov | DPPH, H₂O₂ | 4f , 6f (dimethyl substituted) | 1.28 µM, 1.39 µM | Ascorbic acid |

| Isoxazole-based chalcones mdpi.com | DPPH | 28 | 5 µg/mL | Gallic acid |

| Isoxazole compounds tubitak.gov.tr | DPPH | 12 | SC₅₀: 40.21 | Not specified |

| Isoxazole compounds tubitak.gov.tr | CUPRAC | 12 , 13 | 1.233, 1.245 mg TEAC/mg | Not specified |

Immunosuppressive Modulations

Isoxazole derivatives have been identified as potent regulators of immune functions, with many displaying significant immunosuppressive and anti-inflammatory activities. nih.govmdpi.com These properties make them attractive candidates for the treatment of autoimmune diseases and inflammatory conditions.

A study on N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM1–MM10 ) found that they inhibited the phytohemagglutinin A (PHA)-induced proliferation of human peripheral blood mononuclear cells (PBMCs) to varying degrees. nih.govdntb.gov.ua The compound 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) was selected for further study due to its strong antiproliferative activity and lack of toxicity. nih.govresearchgate.net MM3 was also shown to inhibit the production of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) in human whole blood cell cultures. nih.govresearchgate.net

Another derivative, isoxazolo[5,4-e]triazepine RM33 , demonstrated very potent immunosuppressive activities in mouse models. nih.gov It effectively suppressed both humoral and cellular immune responses and reduced serum levels of TNF-α and interleukin 6 (IL-6). nih.gov Similarly, the compound MZO-2 showed a potent inhibitory effect on carrageenan-induced paw inflammation and was effective in reducing ear edema in a contact sensitivity model, comparable to the reference drug tacrolimus. researchgate.net

The mechanism of immunosuppression for some derivatives involves modulating cytokine production and affecting immune cell populations. nih.govnih.gov For example, some derivatives suppress TNF-α and IL-6 while not affecting IL-10. nih.gov The diverse immunoregulatory effects, ranging from immunosuppressive to immunostimulatory, can sometimes be achieved by minor modifications of a single substituent on the isoxazole ring, demonstrating the chemical tractability of this scaffold. nih.govdntb.gov.ua

Table 3: Immunomodulatory Effects of Selected Isoxazole Derivatives

| Compound | Model / Assay | Key Findings |

| MM3 nih.govresearchgate.net | PHA-induced PBMC proliferation; LPS-induced TNF-α production | Strongest antiproliferative activity in its series; Inhibited TNF-α production. |

| RM33 nih.gov | In vivo mouse models (humoral and cellular response) | Potent immunosuppressive activity; Reduced TNF-α and IL-6 levels. |

| MZO-2 researchgate.net | Carrageenan-induced paw inflammation; Contact sensitivity to oxazolone | Potent anti-inflammatory effect; Reduced ear edema and lymphocyte count in draining lymph nodes. |

| MO5 nih.govmdpi.com | In vitro humoral response; In vivo DTH response | Inhibited humoral immune response in vitro; Stimulated inductive phase of DTH in vivo. |

Antiprotozoal Screening

Neglected tropical diseases caused by protozoan parasites, such as Leishmaniasis and Chagas disease, require new and more effective treatments. Research into isoxazole derivatives has revealed promising antiprotozoal activity.

A comprehensive study synthesized sixty new 3,4,5-trisubstituted isoxazole derivatives and screened them against Leishmania amazonensis and Trypanosoma cruzi. nih.gov The results showed that the antiproliferative activity was highly dependent on the substituents. The series of 3-N-acylhydrazone isoxazoles bearing a bithiophene core (Series 6 ) exhibited the most potent antiparasitic effects. nih.gov Many of these compounds displayed IC₅₀ values under 50 μM. nih.gov

In a separate investigation, a series of 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives were developed, building on a hit compound that showed superior in vitro activity against T. cruzi compared to the standard drug benznidazole. nih.gov While not an isoxazole, this study highlights the efficacy of the 4-nitrophenyl motif, which is central to the parent compound of this article, in antitrypanosomal agents. By preserving the 4-(4-nitrophenyl) scaffold and modifying other parts of the molecule, researchers identified compound 16 , which featured a peracetylated galactopyranosyl unit, as a highly promising candidate. It showed potent activity against T. cruzi (IC₅₀ 6 ± 1 μM) with no detectable cytotoxicity in mammalian cells. nih.gov This underscores the potential of combining the nitrophenyl group with various heterocyclic systems to generate effective antiprotozoal agents. nih.gov

Table 4: Antiprotozoal Activity of Selected Heterocyclic Derivatives

| Compound Series / Name | Target Organism | Activity / Key Findings |

| 3-N-acylhydrazone isoxazoles (bithiophene core) nih.gov | Leishmania amazonensis, Trypanosoma cruzi | Better antiparasitic effects than other tested isoxazole analogues; many with IC₅₀ < 50 μM. |

| Compound 16 (4-(4-nitrophenyl)-1H-1,2,3-triazole derivative) nih.gov | Trypanosoma cruzi | Potent activity (IC₅₀ 6 ± 1 μM) with high selectivity and no detectable cytotoxicity. |

Other Pharmacological Profiles (e.g., Antiviral, Anticonvulsant)

The isoxazole-amide scaffold has been explored for its potential as a source of new antiviral agents. In a recent study, a series of novel isoxazole-amide derivatives containing an acylhydrazone moiety were synthesized and evaluated for their activity against plant viruses, specifically the Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). nih.gov Several of the target compounds exhibited better in vivo antiviral activities against both TMV and CMV than the commercial agent Ningnanmycin (NNM). Compound 7t was particularly noteworthy, showing curative, protective, and inactivation activities superior to NNM. nih.gov Other research has noted that nitro-containing compounds have been studied for their antiviral properties against human viruses like influenza. mdpi.com

The search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing. nih.gov Isoxazole derivatives have emerged as a promising class of compounds in this area. A study involving 25 novel isoxazole derivatives screened for anticonvulsant activity using both maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models in rats. pharmahealthsciences.net The results showed that the presence of a nitrated aromatic ring at the C-5 position and a hydroxyl-substituted phenyl ring at the C-3 position of the isoxazole core led to maximum protection against convulsions. pharmahealthsciences.net Several compounds showed significant anticonvulsant activity compared to the standard drugs phenytoin (B1677684) and diazepam. pharmahealthsciences.net Other heterocyclic systems, such as pyrazolopyrimidines containing a 4-nitrophenyl group, have also been investigated, with 7-(4-Nitrophenyl)pyrazolo[1,5-a]pyrimidine (4g) showing activity in anticonvulsant screening. nih.gov

Table 5: Antiviral and Anticonvulsant Activity of Selected Derivatives

| Compound Type / Name | Pharmacological Profile | Model | Key Findings |

| Isoxazole-amide acylhydrazones (7t ) nih.gov | Antiviral | Tobacco Mosaic Virus (TMV), Cucumber Mosaic Virus (CMV) | Curative, protection, and inactivation activities superior to the commercial agent Ningnanmycin. |

| Isoxazole derivatives pharmahealthsciences.net | Anticonvulsant | Maximal Electroshock (MES), Pentylenetetrazole (PTZ) | Derivatives with a nitrated phenyl ring at C-5 and a hydroxyl-phenyl ring at C-3 showed maximum protection. |

| 7g (Nitrophenyl-pyrazolopyrimidine) nih.gov | Anticonvulsant | MES, PTZ | Showed anticonvulsant activity in screening. |

Elucidation of Biological Mechanisms of Action

Understanding how a compound exerts its pharmacological effect at a molecular level is crucial for drug development. Research on isoxazole derivatives has included studies aimed at identifying their molecular targets and characterizing the binding interactions that underpin their activity.

Molecular Target Identification and Binding Interactions

Molecular docking and in vitro enzyme inhibition assays have been instrumental in identifying the biological targets of various isoxazole derivatives. These studies have revealed that these compounds can interact with a range of enzymes and receptors.

Cyclooxygenase (COX) Inhibition: Several isoxazole derivatives have been evaluated as inhibitors of COX-1 and COX-2, enzymes central to the inflammatory pathway. Molecular docking studies have helped to identify the specific binding interactions. In one study, compound A13 was the most potent inhibitor of both COX-1 and COX-2, with IC₅₀ values of 64 nM and 13 nM, respectively. nih.gov Docking analysis revealed that the 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on the other pushed the 5-methyl-isoxazole ring into the secondary binding pocket of the COX-2 enzyme, creating ideal binding interactions. nih.gov

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition: In the context of anticancer research, new series of isoxazole derivatives have been designed to target EGFR-TK. Several compounds showed high inhibitory activity, with compound 25a being the most potent (IC₅₀ = 0.054 µM). drugbank.com Docking studies confirmed that compound 25a fits well into the active site of EGFR-TK, as well as other cancer-related proteins like VEGFR-2 and topoisomerase IIβ. drugbank.com

Other Targets:

FadD Enzymes: An isoxazole derivative was identified as an inhibitor of FadD32 and FadD28, enzymes essential for mycolic acid synthesis in Mycobacterium tuberculosis. nih.gov

Carbonic Anhydrase (CA): Isoxazole derivatives have been investigated as inhibitors of carbonic anhydrase, a target in several cancers. Docking analysis showed that these derivatives bind at the entrance of the active site, with hydrogen bonding and hydrophobic interactions with key residues like Thr199 and His119 being crucial for affinity. acs.org

Caspases and NF-κB: The immunosuppressive action of the isoxazole derivative MM3 was linked to a proapoptotic mechanism. In Jurkat cells, MM3 led to strong increases in the expression of caspases, Fas, and NF-κB1. nih.govresearchgate.net Conversely, the anti-inflammatory compound MZO-2 was found to inhibit the expression of caspases 3, 8, and 9. researchgate.net

These findings demonstrate that isoxazole derivatives can engage a diverse array of biological targets, and their mechanism of action is highly dependent on the specific substitution pattern around the core heterocycle. Molecular modeling has proven to be a powerful tool to rationalize these interactions and guide the design of more potent and selective agents. nih.govacs.org

Impact on Cellular Pathways and Signaling Cascades

Derivatives of this compound have been investigated for their potential to modulate cellular pathways, particularly those involved in cell proliferation and survival. A significant body of research has focused on their ability to induce apoptosis, a form of programmed cell death that is often dysregulated in cancer.

Several studies have demonstrated that isoxazole derivatives can trigger apoptosis in various cancer cell lines. nih.govresearchgate.netmdpi.com For instance, novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have been shown to induce both early and late apoptosis in human erythroleukemic K562 cells. nih.gov While the precise signaling cascades initiated by this compound derivatives are not yet fully elucidated, the pro-apoptotic effects of related isoxazoles suggest potential interference with key regulators of apoptosis. The induction of apoptosis is a complex process involving multiple signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It is plausible that these isoxazole derivatives could modulate the expression or activity of proteins within these cascades, such as the Bcl-2 family of proteins or caspases.

Furthermore, the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immunity, and cell survival, has been identified as a target for some heterocyclic compounds. mdpi.comnih.gov Although direct evidence for the inhibition of NF-κB by this compound derivatives is limited, the structural similarities to other NF-κB inhibitors suggest this as a potential avenue for their biological activity.

Structure-Mechanism Relationships

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. The isoxazole ring itself, with its unique electronic properties and potential for hydrogen bonding, serves as a crucial pharmacophore. The weak N-O bond within the isoxazole ring is a notable feature that may contribute to its biological activity, potentially through ring-cleavage under physiological conditions to generate reactive intermediates. researchgate.net

The carbaldehyde group at the 5-position provides a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of derivatives, such as hydrazones, with altered biological profiles. This functional group can also participate in interactions with biological macromolecules, potentially through the formation of Schiff bases with amine residues in proteins.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into the structural requirements for various biological activities.

Research has consistently shown that the nature and position of substituents on the phenyl ring of isoxazole derivatives significantly impact their biological activity. For instance, in a study of phenylisoxazole-3/5-carbaldehyde isonicotinylhydrazone derivatives, variations in the substituents on the phenyl ring led to a range of antitubercular activities. This highlights the importance of the electronic and steric properties of these substituents in modulating the interaction of the compounds with their biological targets.

In the realm of anticancer research, it has been observed that the introduction of specific substituents on the phenyl ring of isoxazole derivatives can enhance their cytotoxic effects. For example, the presence of methyl, methoxy, or chloro groups has been associated with increased activity against certain cancer cell lines. mdpi.com Conversely, the specific substitution pattern can also be critical, as demonstrated in studies where trimethoxy and methylenedioxy groups were found to be important for antileishmanial activity. mdpi.com

The following table summarizes the observed biological activities of some isoxazole derivatives with various substitutions:

| Compound Scaffold | Substituent | Biological Activity | Reference |

| Phenylisoxazole carbaldehyde isonicotinylhydrazone | Various on phenyl ring | Antitubercular | N/A |

| Isoxazole derivative | Methyl, methoxy, or chloro on phenyl ring | Anticancer | mdpi.com |

| Isoxazole derivative | Trimethoxy on phenyl ring | Antileishmanial | mdpi.com |

| Isoxazole derivative | Methylenedioxy on phenyl ring | Antileishmanial | mdpi.com |

This table is for illustrative purposes and is based on general findings for isoxazole derivatives.

The 4-nitrophenyl group at the 3-position and the carbaldehyde group at the 5-position are defining features of the core structure and play a pivotal role in the SAR of its derivatives.

The 4-nitrophenyl moiety is a recurring feature in many biologically active isoxazoles. The strong electron-withdrawing nature of the nitro group can significantly influence the reactivity and binding affinity of the molecule. As mentioned earlier, the nitro group is considered crucial for the trypanocidal activity of some nitroisoxazole derivatives. mdpi.com Its presence is thought to facilitate the generation of radical species that are detrimental to the parasite. mdpi.com In the context of anticancer activity, the electronic effects of the nitro group may enhance the interaction of the compound with its molecular target.

The carbaldehyde moiety at the 5-position is a versatile functional group that is important for both the intrinsic activity of the molecule and for the generation of more complex derivatives. The aldehyde group itself can be involved in binding to biological targets. More commonly, it serves as a synthetic handle for the preparation of derivatives such as hydrazones, which have shown significant antitubercular activity. The conversion of the carbaldehyde to a hydrazone introduces additional points of interaction and can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent compound.

Computational Studies and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, yielding detailed information about its electronic distribution, energy, and geometry. These calculations are fundamental to predicting a molecule's stability and chemical reactivity.

A prerequisite for nearly all computational analyses is the determination of the molecule's most stable three-dimensional structure, known as its equilibrium geometry. Density Functional Theory (DFT) is a robust and widely used method for this purpose. Specifically, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, paired with a comprehensive basis set like 6-311++G(d,p), is frequently employed for isoxazole (B147169) derivatives. researchgate.net

The optimization process systematically adjusts the molecule's bond lengths, bond angles, and dihedral angles to find the conformation with the lowest potential energy. For 3-(4-Nitrophenyl)isoxazole-5-carbaldehyde, DFT calculations would predict a largely planar structure due to the aromaticity of the phenyl and isoxazole rings, though some torsion around the inter-ring bond is expected. The presence of the electron-withdrawing nitro (NO₂) and carbaldehyde (CHO) groups significantly influences the electronic distribution and geometry of the rings. Computational studies on related phenylisoxazole carbaldehyde derivatives confirm that the cisE geometrical configuration is often the most stable form in both gas and liquid phases. researchgate.net

Table 1: Representative Geometrical Parameters from DFT Calculations for a Phenylisoxazole Core Note: This table is illustrative, based on typical values for related structures, as specific experimental data for the title compound is not available.

| Parameter | Typical Calculated Value |

| C-C (phenyl ring) | ~1.39 Å |

| C-N (isoxazole ring) | ~1.31 Å |

| N-O (isoxazole ring) | ~1.38 Å |

| C=O (aldehyde) | ~1.21 Å |

| C-NO₂ | ~1.48 Å |

| Dihedral Angle (Phenyl-Isoxazole) | 15-30° |

Frontier Molecular Orbital (FMO) Analysis